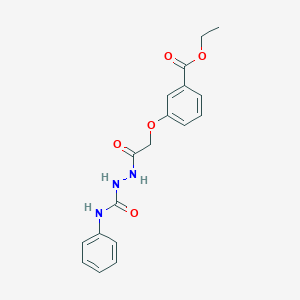

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate

Description

Chemical Nomenclature and Classification

Systematic IUPAC Name :

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate.

Synonyms :

- 3-((N-((苯氨基)羰基氨基)氨基甲酰基)甲氧基)苯甲酸乙酯 (Chinese)

- Ethyl 3-[(phenylureido)carbamoylmethoxy]benzoate (simplified nomenclature).

Molecular Formula :

C₁₈H₁₉N₃O₅.

Molecular Weight :

357.36 g/mol.

Classification :

Structural Identification Parameters

Key Structural Features :

- Benzoate core : Ethyl ester bonded to a benzene ring.

- Methoxy bridge : Connects the benzoate to a carbamoyl group.

- Phenylurea substituent : N-phenylcarbamoylurea group attached to the methoxy linkage.

Spectroscopic Data :

CAS Registry Information and Historical Context

CAS Registry Number :

1024440-28-5.

Historical Context :

- First synthesized as part of efforts to develop pharmaceutical intermediates with enhanced bioactivity.

- Gained prominence in the 2010s for applications in kinase inhibitor research and peptide coupling agents .

- Produced industrially by companies like MolCore BioPharmatech for global research markets.

Position within the Benzoate Derivative Classification

Comparative Analysis :

Subclass Affiliation :

- N-Substituted benzoates : Distinguished by the urea-carbamoyl side chain.

- Biologically active esters : Used in drug discovery for targeted protein interactions.

Properties

IUPAC Name |

ethyl 3-[2-oxo-2-[2-(phenylcarbamoyl)hydrazinyl]ethoxy]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-2-25-17(23)13-7-6-10-15(11-13)26-12-16(22)20-21-18(24)19-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,20,22)(H2,19,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGIMGVAFGPPQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate typically involves multiple steps. One common method includes the reaction of 3-hydroxybenzoic acid with ethyl chloroformate to form ethyl 3-hydroxybenzoate. This intermediate is then reacted with phenyl isocyanate to introduce the phenylamino group, followed by further reactions to incorporate the carbonylamino and carbamoyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the carbonyl groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, particularly at the ester and amide functionalities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate exhibits potential as a pharmacological agent due to its ability to interact with biological molecules. Its structure allows it to engage in hydrogen bonding and van der Waals interactions, which can modulate the activity of enzymes and receptors .

Potential Therapeutic Areas:

- Anticancer Activity: Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cells.

- Anti-inflammatory Properties: The compound could potentially inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biochemical Studies

The compound's reactivity and structural characteristics make it suitable for biochemical studies. It can serve as a probe to investigate enzyme mechanisms and protein interactions. For instance, its ability to form stable complexes with target proteins can be utilized in studying enzyme kinetics and inhibition mechanisms.

Organic Synthesis

This compound is also valuable in organic synthesis as a building block for more complex molecules. It can undergo various chemical reactions, including:

- Oxidation: To yield carboxylic acids.

- Reduction: To produce alcohols or amines.

- Substitution Reactions: Particularly at ester and amide functionalities .

Case Study 1: Anticancer Research

A study explored the cytotoxic effects of derivatives similar to this compound on several cancer cell lines. The results indicated that certain structural modifications enhanced the compound's efficacy against specific tumor types, suggesting a pathway for developing targeted cancer therapies.

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound could effectively reduce enzyme activity, highlighting its potential role as an inhibitor in metabolic disorders.

Mechanism of Action

The mechanism of action for Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-aminobenzoate: Similar structure but lacks the phenylamino and carbonylamino groups.

Ethyl 3-(carbamoylmethoxy)benzoate: Similar but without the phenylamino group.

Phenyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate: Similar but with a phenyl group instead of an ethyl group.

Uniqueness

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity not found in simpler analogs .

Biological Activity

Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate, with the CAS number 1024440-28-5, is a complex organic compound that features a unique combination of functional groups, including an ethyl ester, a phenylamino group, and a benzoate moiety. This compound has garnered attention for its potential biological activities, making it a subject of interest in both organic synthesis and pharmacological research.

- Molecular Formula : C₁₈H₁₉N₃O₅

- Molecular Weight : 357.36 g/mol

- Structure : The compound's structure allows for various chemical interactions, including hydrogen bonding and van der Waals forces, which are crucial for its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound can influence enzyme activity and receptor function through:

- Hydrogen Bonding : Facilitates binding to specific biomolecules.

- Covalent Interactions : Alters the activity of proteins and enzymes.

- Van der Waals Forces : Enhances the stability of interactions with target molecules .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research findings indicate that derivatives similar to this compound exhibit significant inhibitory effects on cancer cell proliferation. For instance:

- IC₅₀ Values : Some related compounds have shown IC₅₀ values ranging from 3.0 µM to 5.85 µM against various cancer cell lines, demonstrating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

- Mechanisms : The anticancer effects are believed to involve apoptosis induction and cell cycle arrest in tumor cells, as evidenced by increased caspase activity and reduced TNF-α levels in treated cells .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in neurotransmission and metabolism:

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : this compound exhibits competitive inhibition against these enzymes, which are critical in neurodegenerative diseases. The binding affinity was assessed through molecular docking studies, revealing favorable interactions with active sites of the enzymes .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-Aminobenzoate | Lacks phenylamino group | Minimal anticancer activity |

| Ethyl 3-(Carbamoylmethoxy)benzoate | Lacks phenylamino group | Moderate enzyme inhibition |

| Phenyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate | Contains phenyl group | Enhanced biological activity |

The unique combination of functional groups in this compound contributes to its distinctive biological properties compared to simpler analogs .

Study on Anticancer Properties

In a recent study published in MDPI, researchers synthesized several derivatives based on the structural framework of this compound. The most active compound demonstrated significant growth inhibition in MCF-7 breast cancer cells, with an IC₅₀ value of approximately 4.53 µM. This study emphasizes the potential for developing new anticancer therapeutics derived from this compound .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of related compounds showed that those with structural similarities to this compound had IC₅₀ values ranging from 0.10 µM to 5.10 µM against AChE and BChE. This suggests that modifications to the core structure can enhance inhibitory potency against these enzymes .

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 3-((N-((phenylamino)carbonylamino)carbamoyl)methoxy)benzoate, and how can reaction yields be optimized?

Synthesis typically involves multi-step reactions, including carbamoylation and esterification. Key steps include:

- Protecting Group Strategy : Use tert-butyl carbamate (Boc) or benzyl groups to protect reactive amines during intermediate synthesis, as demonstrated in multi-step protocols for structurally analogous compounds .

- Coupling Reactions : Employ carbodiimide crosslinkers (e.g., EDC/HOBt) to activate carboxylic acids for amide bond formation, ensuring stoichiometric control to minimize side products .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust temperature (0–25°C) to suppress hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the benzoate ester (δ ~4.3 ppm for ethyl CH₂), phenylamino protons (δ ~6.8–7.5 ppm), and carbamoyl linkages (δ ~8.1–8.5 ppm for NH groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. For example, ESI-MS with m/z ~400–600 is typical for related carbamoyl-benzoate derivatives .

- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and urea/amide N–H bonds (~3300 cm⁻¹) .

Q. What safety protocols are mandatory for handling this compound given its toxicity profile?

- PPE Requirements : Wear NIOSH-approved respirators (P95/P99 for particulates), nitrile gloves, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (classified as Acute Toxicity Category 4 for oral/dermal/inhalation routes) .

- Emergency Measures : Immediate decontamination with water for skin contact and medical consultation if symptoms arise .

Advanced Research Questions

Q. How do the carbamoyl and phenylamino functional groups influence reactivity in nucleophilic or electrophilic substitution reactions?

- Carbamoyl Group : Acts as a weak electrophile due to resonance stabilization, requiring strong nucleophiles (e.g., Grignard reagents) for substitution. Steric hindrance from the phenylamino group may slow reactivity .

- Phenylamino Group : Enhances electron density on the benzene ring, facilitating electrophilic aromatic substitution (e.g., nitration) at the meta position relative to the carbamoyl-methoxy chain .

- Methodological Insight : Computational modeling (e.g., DFT) can predict reactive sites, while controlled experiments with isotopic labeling (e.g., ¹⁵N) track substitution pathways .

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Data Validation : Repeat synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts. Compare NMR shifts with density functional theory (DFT)-predicted values .

- Alternative Techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

- Purity Checks : Recrystallize products from ethyl acetate/hexane mixtures and analyze via HPLC to confirm homogeneity .

Q. What strategies mitigate side reactions during carbamoyl linkage formation?

- Temperature Control : Maintain reactions at 0–5°C to reduce undesired urea byproducts from isocyanate intermediates .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation and suppress hydrolysis .

- Stoichiometric Precision : Pre-activate carboxylic acids with EDC/HOBt before adding amines to ensure 1:1 coupling .

Q. What methodologies are recommended for assessing the biological activity of this compound?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity .

- Cellular Studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) and compare with non-malignant cells (e.g., HEK293) .

- Mechanistic Probes : Use CRISPR-Cas9 gene editing to knock down putative targets and validate mode of action .

Q. How should storage conditions be optimized to prevent degradation of this compound?

- Environment : Store in amber glass vials at –20°C under anhydrous conditions to avoid ester hydrolysis .

- Incompatibilities : Separate from strong acids/bases and oxidizing agents (e.g., KMnO₄) to prevent decomposition .

- Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.